2H-Pyrrol-2-one, 1-(4-bromophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-4-(1-oxohexyl)-
Description
The compound 2H-Pyrrol-2-one, 1-(4-bromophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-4-(1-oxohexyl)- (hereafter referred to as the "target compound") belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a five-membered lactam ring with diverse substituents. Its structure features:
- Position 1: A 4-bromophenyl group, contributing steric bulk and electron-withdrawing properties.
- Position 3: A hydroxy group, enabling hydrogen bonding and influencing solubility.
- Position 4: A 1-oxohexyl chain, a six-carbon acyl substituent that enhances lipophilicity.
- Position 5: A cyclohexyl group, adding conformational rigidity and hydrophobic character.
Properties
Molecular Formula |
C22H28BrNO3 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-cyclohexyl-3-hexanoyl-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H28BrNO3/c1-2-3-5-10-18(25)19-20(15-8-6-4-7-9-15)24(22(27)21(19)26)17-13-11-16(23)12-14-17/h11-15,20,26H,2-10H2,1H3 |
InChI Key |
XBHWEGOSNNPLJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Biological Activity
2H-Pyrrol-2-one, 1-(4-bromophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-4-(1-oxohexyl)- is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structural features, including a pyrrolone ring and various substituents that contribute to its biological properties. The chemical formula is with a molecular weight of 378.26 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 512178-19-7 |
| Molecular Formula | C₁₈H₂₀BrNO₃ |
| Molecular Weight | 378.26 g/mol |
| Canonical SMILES | CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=C(C=C3)Br)O |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to modulate enzyme activities, influence receptor binding, and affect cellular signaling pathways.
Enzyme Inhibition
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. A derivative of the pyrrolone structure was reported to exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 8 μg/mL . This suggests potential applications in treating resistant bacterial infections.
Pharmacological Effects
The pharmacological profile of 2H-Pyrrol-2-one encompasses various activities:
Antitumoral Effects
Recent studies have highlighted the antitumoral potential of highly functionalized 5-hydroxy-2H-pyrrol-2-one derivatives. These compounds showed efficacy against both estrogen receptor-positive and negative breast cancer cells, indicating their versatility as potential anticancer agents .
Anti-inflammatory Activity
Pyrrolone compounds have been associated with anti-inflammatory effects, which could be beneficial in managing conditions characterized by chronic inflammation .
Case Studies
Several case studies have documented the biological activity of this compound:
- Antitumor Activity : In vitro studies demonstrated that the compound effectively inhibited the growth of various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.
- Antibacterial Efficacy : A study focused on the synthesis and evaluation of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives found that these compounds exhibited promising antibacterial properties against resistant strains .
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between the target compound and selected analogs from the literature:
Key Observations:
Position 4 : The target compound’s 1-oxohexyl group (C6) distinguishes it from analogs with shorter acyl chains (e.g., acetyl, C2 in ECHEMI 512176-53-3). This longer chain may increase lipophilicity (higher logP) and alter membrane permeability compared to acetyl-substituted derivatives .
Position 1 : The 4-bromophenyl group is shared with ECHEMI 512176-53-3 but differs from halogen-free analogs like 16a. Bromine’s electron-withdrawing nature may influence electronic properties and binding interactions.
Position 5: Cyclohexyl substitution (target compound) vs.
Functional Implications
- Bioactivity Potential: While activity data for the target compound is unavailable, structurally similar pyrrol-2-ones are investigated for kinase inhibition and antimicrobial properties. The 4-bromophenyl and cyclohexyl groups may enhance target selectivity in enzyme-binding pockets .
- Solubility : The hydroxy group at C3 improves aqueous solubility, but the hydrophobic cyclohexyl and 1-oxohexyl groups likely dominate, suggesting preferential partitioning into lipid membranes.
Q & A
Q. What are the standard synthetic protocols for preparing 3,5-diaryl-substituted 2H-pyrrol-2-one derivatives, and how can they be adapted for the target compound?
Q. What characterization techniques are critical for confirming the structure of this compound?
Essential methods include:
- ¹H/¹³C NMR : To resolve substituent positions (e.g., 4-(1-oxohexyl) vs. 3-hydroxy groups) and confirm diastereotopic protons in the dihydro-pyrrolone core .
- HRMS : Validate molecular weight (e.g., expected m/z for C₂₄H₂₈BrNO₄: ~490.1 g/mol) .
- FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrrolone ring and 1-oxohexyl) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?
Contradictions often arise from dynamic effects (e.g., keto-enol tautomerism) or steric hindrance. Methodological approaches:
- Variable-Temperature NMR : Identify tautomeric equilibria by observing signal coalescence at elevated temperatures .
- COSY/NOESY : Differentiate between substituent orientations (e.g., cyclohexyl vs. bromophenyl spatial proximity) .
- Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values to validate assignments .
Q. What experimental design principles should guide structure-activity relationship (SAR) studies for this compound?
Q. What strategies address low yields in multi-step syntheses of this compound?
Low yields (~12–18% in some analogs ) may result from steric hindrance or intermediate instability. Solutions include:
- Protecting Groups : Temporarily block the 3-hydroxy group during 1-oxohexyl introduction .
- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., diazomethane reactions) .
- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
Methodological Considerations for Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
